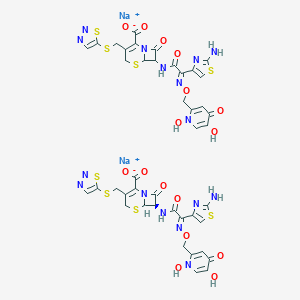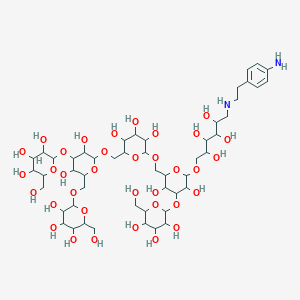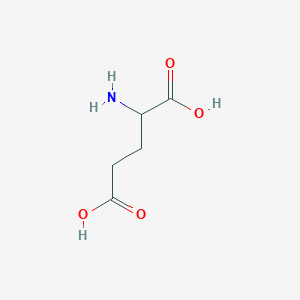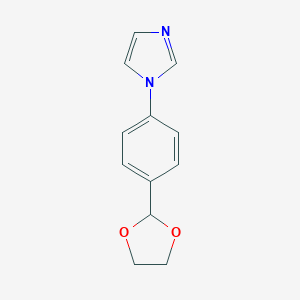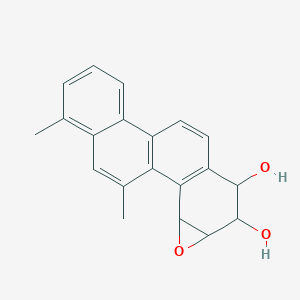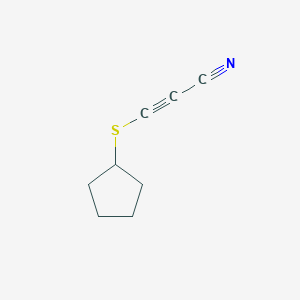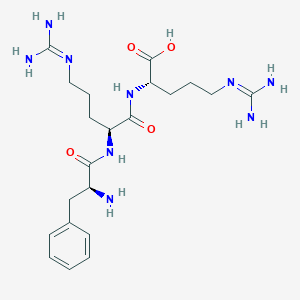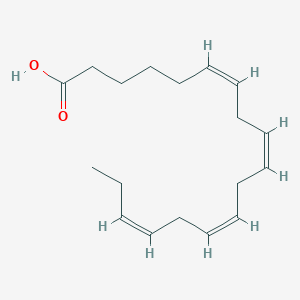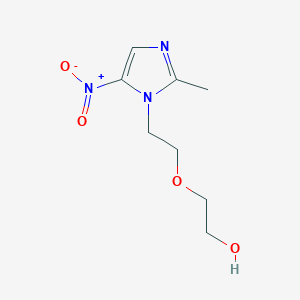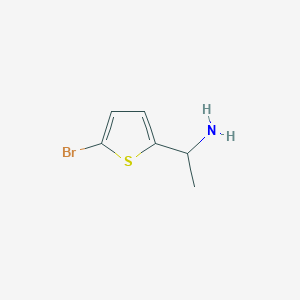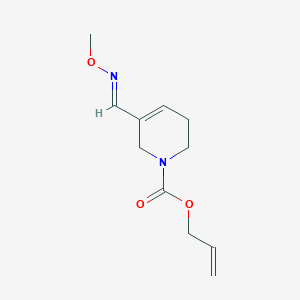
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is not fully understood. However, it is believed to act as a chelating ligand, forming a coordination complex with a metal catalyst. This complex then undergoes various reactions, leading to the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. However, it has been shown to be non-toxic and has low environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its ability to act as an effective ligand in metal-catalyzed reactions. It is also relatively easy to synthesize and purify. However, one limitation is that it may not be suitable for certain reactions, and further studies are needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One area of research is its use in the synthesis of biologically active compounds, including pharmaceuticals. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of scientific research, such as catalysis and materials science.
Métodos De Síntesis
The synthesis of 2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves the reaction of 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylic acid with propenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N,N-dimethylacetamide at a temperature of around 50-70°C. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been studied for its potential applications in various areas of scientific research. One of the major areas of research is its use as a ligand in metal-catalyzed reactions. It has been shown to be an effective ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. Additionally, it has been studied for its potential use in the synthesis of biologically active compounds.
Propiedades
Número CAS |
145071-36-9 |
|---|---|
Nombre del producto |
2-Propenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Fórmula molecular |
C11H16N2O3 |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
prop-2-enyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h3,5,8H,1,4,6-7,9H2,2H3/b12-8+ |
Clave InChI |
FIBWODBLQWJUIU-XYOKQWHBSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)C(=O)OCC=C |
SMILES |
CON=CC1=CCCN(C1)C(=O)OCC=C |
SMILES canónico |
CON=CC1=CCCN(C1)C(=O)OCC=C |
Otros números CAS |
145071-36-9 |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 2-propenyl ester, (E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



